molecular formula C12H20O6 B7799698 1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose

1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose

Cat. No.: B7799698
M. Wt: 260.28 g/mol
InChI Key: KEJGAYKWRDILTF-BHRXDNSCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance within Carbohydrate Chemistry and its Role as a Chiral Pool Starting Material

Within the realm of carbohydrate chemistry, 1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose holds considerable significance primarily due to its role as a chiral pool starting material. The "chiral pool" is a collection of readily available, enantiomerically pure natural products that serve as economical starting materials for the synthesis of complex chiral molecules. Carbohydrates, with their abundance of stereocenters, are a major component of this pool.

The utility of this allofuranose derivative stems from the specific arrangement of its stereocenters, which can be strategically exploited to impart chirality in the synthesis of non-carbohydrate targets. Its rigid furanose ring, with the isopropylidene groups locking the conformation, provides a well-defined three-dimensional scaffold. This conformational rigidity allows for a high degree of stereocontrol in chemical transformations, making it an attractive starting point for the synthesis of a wide array of complex natural products and their analogues. A notable example is its use in the stereoselective synthesis of the antibiotic (-)-Fumagillol, where the chiral centers at C5 and C6 of the target molecule are directly derived from the allofuranose starting material. researchgate.net

Establishment as a Versatile Chiral Synthon and Scaffold in Stereoselective Transformations

The establishment of this compound as a versatile chiral synthon and scaffold is a result of its predictable reactivity and the high degree of stereoselectivity it confers in various chemical reactions. A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. This allofuranose derivative serves as a synthon for a variety of chiral building blocks.

The free hydroxyl group at the C-3 position is a key handle for introducing a wide range of functional groups. For instance, it can be oxidized to a ketone, which then serves as an electrophilic center for the introduction of carbon-carbon bonds with high stereocontrol. The resulting tertiary alcohol can be formed with a specific stereochemistry due to the steric hindrance imposed by the rest of the molecule. This approach has been utilized in the synthesis of branched-chain sugars and other complex architectures.

Furthermore, derivatives of this allofuranose have been employed in a variety of stereoselective transformations, including:

Nucleophilic additions: The ketone intermediate derived from the oxidation of the C-3 hydroxyl group can undergo nucleophilic additions to create new stereocenters with high diastereoselectivity.

Cycloaddition reactions: The furanose ring can serve as a scaffold to control the facial selectivity of cycloaddition reactions, leading to the formation of complex polycyclic systems.

Rearrangements: The rigid framework of the molecule can influence the stereochemical outcome of various rearrangement reactions, such as the Claisen rearrangement, as demonstrated in the synthesis of (-)-Fumagillol. researchgate.net

The versatility of this compound is further highlighted by its use in the synthesis of a diverse range of molecules, including carbocyclic nucleosides and various glycoconjugates. acs.orgtaylorfrancis.com

Historical Developments in the Research of this compound Derivatives

The journey of this compound in synthetic chemistry is marked by significant developments in its own synthesis and the expansion of its applications. Initially, its accessibility was limited due to its preparation from the less common sugar, D-allose. A major breakthrough was the development of efficient methods for its synthesis from its readily available and much cheaper C-3 epimer, 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose.

This transformation typically involves a two-step oxidation-reduction sequence at the C-3 position. Various oxidation methods have been explored over the years to convert the hydroxyl group of the glucofuranose derivative into a ketone. Subsequent reduction of this ketone intermediate, often with hydride reagents like sodium borohydride (B1222165), proceeds with high stereoselectivity to yield the desired allofuranose configuration. google.comresearchgate.net

Further advancements have focused on optimizing this process, including the development of one-pot procedures that combine the oxidation and reduction steps, leading to higher yields and simplifying the purification process. google.com These synthetic improvements have made this compound more accessible to the wider scientific community, fueling further research into its applications.

The availability of this chiral building block has spurred the development of a vast number of its derivatives. For example, the introduction of an azido (B1232118) group at the C-3 position has led to the synthesis of 3-azido-3-deoxy-D-allofuranose derivatives, which are valuable precursors for the synthesis of amino sugars and other nitrogen-containing compounds. researchgate.net Similarly, the synthesis of nitromethyl derivatives has opened avenues for the preparation of nitro sugars, which are important intermediates in glycochemistry. taylorfrancis.comresearchgate.net

The timeline below highlights some of the key developments in the synthesis and application of this compound and its derivatives:

YearDevelopmentSignificance
Mid-20th CenturyInitial syntheses from D-alloseEstablished the compound but with limited accessibility.
Late 20th CenturyDevelopment of oxidation-reduction sequences from the corresponding D-glucofuranose derivativeSignificantly improved the accessibility and reduced the cost of the allofuranose.
Early 21st CenturyOptimization of synthetic methods, including one-pot proceduresFurther enhanced the efficiency and yield of the synthesis, making it a readily available chiral building block. google.com
OngoingExpansion of applications in the synthesis of complex natural products, nucleoside analogues, and other bioactive moleculesDemonstrates the continued importance and versatility of this chiral synthon in modern organic synthesis. researchgate.netacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aR,5S,6R,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10,13H,5H2,1-4H3/t6?,7-,8-,9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJGAYKWRDILTF-BHRXDNSCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OCC(O1)[C@@H]2[C@H]([C@@H]3[C@H](O2)OC(O3)(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,2:5,6 Di O Isopropylidene Alpha D Allofuranose

Stereoselective Conversion from 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose

The strategic conversion from the gluco to the allo epimer involves an inversion of stereochemistry at the C-3 position. This is accomplished by first removing the existing stereocenter through oxidation to a planar ketone and then reintroducing it with the desired stereochemistry via a directed reduction.

Oxidation Strategies to 1,2:5,6-Di-O-isopropylidene-alpha-D-ribo-hexofuranos-3-ulose Intermediate

The critical first step is the selective oxidation of the secondary alcohol at the C-3 position of 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose to yield the key intermediate, 1,2:5,6-Di-O-isopropylidene-alpha-D-ribo-hexofuranos-3-ulose. A variety of oxidation protocols have been developed and optimized for this purpose, with some being more amenable to large-scale synthesis than others.

One of the most widely employed methods for this oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophilic agent. organicchemistrydata.orgwindows.net Common activators include phosphorus pentoxide (P2O5) and acetic anhydride (B1165640) (Ac2O). acs.orgacs.orggoogle.com In these reactions, an active sulfur species is formed, which then facilitates the oxidation of the alcohol.

The DMSO/P2O5 system, often conducted in a solvent like dichloromethane, has proven effective for this transformation. acs.orgchemicalbook.com The reaction involves dissolving the starting glucofuranose derivative in anhydrous DMSO, followed by the addition of P2O5, and heating the mixture to drive the reaction to completion. acs.org

Similarly, the combination of DMSO and acetic anhydride is a well-established protocol. google.com This method, while effective, can sometimes be lengthy, with historical procedures requiring up to 72 hours for completion. google.com However, modern optimizations have significantly improved the efficiency of these DMSO-based oxidations. The primary drawback of these methods can be the formation of the malodorous byproduct, dimethyl sulfide. acs.org

Oxidation System Activator Typical Conditions Reference
DMSO-ActivatedPhosphorus Pentoxide (P2O5)Anhydrous DMSO, CH2Cl2, 50-55 °C acs.org
DMSO-ActivatedAcetic Anhydride (Ac2O)Anhydrous DMSO, 20-25 °C, 12-48 h google.com

An alternative approach involves the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant. This method is often considered a greener and more efficient alternative to other oxidation procedures. One such protocol utilizes (diacetoxyiodo)benzene (B116549) (BAIB) as the co-oxidant in a solvent like dichloromethane. researchgate.net TEMPO-based systems are known for their high selectivity for primary and secondary alcohols and often proceed under mild conditions, which can be advantageous when working with sensitive carbohydrate substrates.

Stereoselective Reduction to the Allo-Configuration

Following the formation of the 1,2:5,6-Di-O-isopropylidene-alpha-D-ribo-hexofuranos-3-ulose, the subsequent step is the stereoselective reduction of the C-3 ketone. The success of the entire synthetic route depends on the high diastereoselectivity of this reduction, which must favor the formation of the allo alcohol over the starting gluco epimer.

Sodium borohydride (B1222165) (NaBH4) is the most commonly used reducing agent for this transformation. acs.orggoogle.comnih.gov The stereochemical outcome of the reduction is dictated by the steric environment of the carbonyl group. The presence of the bulky 1,2-O-isopropylidene group on the alpha-face of the furanose ring hinders the approach of the hydride reagent from that side. Consequently, the hydride preferentially attacks from the less hindered beta-face, leading to the formation of the hydroxyl group in the allo configuration. scispace.com This reduction is typically performed in protic solvents such as ethanol (B145695) or aqueous mixtures at controlled, often cool, temperatures to maximize stereoselectivity. researchgate.net

Significant research has been dedicated to optimizing this two-step sequence for large-scale production. acs.orgacs.org Key improvements include the development of one-pot procedures that avoid the isolation and purification of the intermediate ulose. google.com In a typical optimized one-pot synthesis, the oxidation of 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose is carried out using a DMSO/Ac2O mixture. google.com Once the oxidation is complete, the reaction mixture is cooled, and an aqueous solution of sodium borohydride is added directly. google.com This streamlined approach is more time- and resource-efficient.

Parameter Optimization Strategy Impact Reference
Procedure One-pot oxidation and reductionAvoids isolation of intermediate, improves efficiency google.com
Temperature Control Cooling during NaBH4 addition (0-10 °C)Enhances stereoselectivity chemicalbook.com
Purification Extraction of ulose before reductionRemoves inorganic byproducts, improves purity chemicalbook.com
Overall Yield Optimized one-pot protocolsAchieves yields of 60-83% on a large scale acs.orggoogle.com

Alternative and Convergent Synthetic Routes to Allofuranose and its Derivatives

While the oxidation-reduction of diacetone glucose is the most prevalent method, alternative strategies for the synthesis of D-allose and its derivatives have been investigated. A notable alternative is a chemoenzymatic approach, which offers a more environmentally friendly process. This method involves the regio-selective enzymatic oxidation of a minimally protected benzyl-glucose at the C-3 position, followed by chemical reduction to invert the stereochemistry to the allo-configuration. scispace.com The final step is the cleavage of the benzyl (B1604629) protecting group to yield D-allose. scispace.com This approach avoids the use of harsh oxidizing agents and extensive purification steps. scispace.com

Another synthetic avenue involves the use of D-psicose derivatives. Research has shown that 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose can be oxidized to the corresponding 3-ulose and then completely stereoselectively reduced to 1,2:5,6-di-O-cyclohexylidene-α-D-allofuranose. rsc.org This suggests that similar transformations starting from appropriately protected psicose derivatives could provide an alternative route to allofuranose compounds.

Convergent synthetic strategies, where complex molecules are assembled from smaller, independently synthesized fragments, are also valuable in carbohydrate chemistry. scispace.com For the synthesis of more complex molecules containing the 1,2:5,6-di-O-isopropylidene-alpha-D-allofuranose moiety, this compound serves as a key building block. For instance, it has been used as a precursor for the synthesis of trisaccharide donors in a regio- and stereoselective manner. researchgate.net

Chemo- and Regioselective Protection/Deprotection Strategies Employed in this compound Synthesis

The synthesis and further functionalization of this compound heavily rely on chemo- and regioselective protection and deprotection strategies. The two isopropylidene groups exhibit different reactivities, which can be exploited for selective manipulation.

The 5,6-O-isopropylidene group is generally more labile to acidic conditions than the 1,2-O-isopropylidene group. This difference in reactivity allows for the selective deprotection of the 5,6-acetal. Mild acidic hydrolysis, for instance, can remove the 5,6-O-isopropylidene group, providing access to the C-5 and C-6 hydroxyl groups for further modification while keeping the 1,2-O-isopropylidene group intact. hacettepe.edu.trnih.gov

The inherent difference in the reactivity of hydroxyl groups in carbohydrates is a cornerstone of regioselective protection strategies. Primary hydroxyl groups are sterically less hindered and generally more reactive than secondary ones. nih.gov This principle is fundamental in the synthesis of partially protected sugar derivatives that can serve as versatile intermediates.

In the context of the synthesis of this compound from its glucose precursor, the stability of the two isopropylidene groups during the oxidation and reduction steps is crucial. The reaction conditions are optimized to be selective for the C-3 hydroxyl group without affecting the protecting groups.

The following table highlights some regioselective deprotection methods for di-O-isopropylidene protected sugars:

Protected SugarReagent(s)Selectively Removed GroupReference
1,2:5,6-di-O-isopropylidene-α-D-glucofuranoseDilute Acetic Acid5,6-O-isopropylidene nih.gov
Diacetone galactoseDilute Hydrochloric Acid in Acetone (B3395972)3,4-O-isopropylidene nih.gov

These selective protection and deprotection strategies are essential for the efficient synthesis of this compound and its subsequent use in the construction of more complex, biologically active molecules.

Advanced Chemical Transformations and Reactivity of 1,2:5,6 Di O Isopropylidene Alpha D Allofuranose

Selective Functionalization of Hydroxyl Groups in 1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose

The structure of this compound features two isopropylidene protecting groups at the 1,2 and 5,6 positions, leaving a single secondary hydroxyl group at the C-3 position. This configuration makes the molecule an excellent substrate for regioselective chemical transformations, allowing for the specific introduction of various functional groups at this C-3 center.

O-Alkylation and O-Acylation Reactions

The free hydroxyl group at C-3 is readily functionalized through O-alkylation and O-acylation reactions. These reactions are fundamental for introducing a wide range of ether and ester functionalities, which can alter the molecule's properties or serve as precursors for further synthetic steps.

O-Alkylation, such as allylation, has been documented for this allofuranose derivative. The synthesis of 3-O-allyl-1,2:5,6-di-O-isopropylidene-alpha-D-allofuranose is a key step in the preparation of more complex carbohydrate structures. nih.gov Similarly, benzylation to form 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-allofuranose is another common transformation that introduces a stable ether protecting group. synthose.combiosynth.com

O-Acylation introduces an ester group at the C-3 position. For instance, benzoylation can be performed to yield 3-O-benzoyl-1,2-O-isopropylidene-α-D-allofuranose, a compound that serves as an intermediate for further modifications like mesylation. researchgate.net Acetylation is another common acylation reaction for hydroxyl groups in carbohydrate chemistry.

Reaction TypeProductReference
O-Allylation3-O-allyl-1,2:5,6-di-O-isopropylidene-alpha-D-allofuranose nih.gov
O-Benzylation3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-allofuranose synthose.combiosynth.com
O-Benzoylation3-O-benzoyl-1,2-O-isopropylidene-α-D-allofuranose researchgate.net
Table 1. Examples of O-Alkylation and O-Acylation Products.

O-Sulfonylation for Activated Substrates

To enhance the reactivity of the C-3 position, particularly for nucleophilic substitution reactions, the hydroxyl group is often converted into a better leaving group. O-sulfonylation is the primary method for this activation, creating sulfonate esters that are readily displaced by nucleophiles.

Tosylation (p-Toluenesulfonylation) Protocols

Tosylation involves the reaction of the C-3 hydroxyl group with p-toluenesulfonyl chloride (TsCl), typically in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. This reaction yields 1,2:5,6-Di-O-isopropylidene-3-O-toluenesulfonyl-α-D-allofuranose. The resulting tosylate group is an excellent leaving group, making the C-3 carbon highly susceptible to nucleophilic attack.

ReagentBase/SolventTemperatureProductReference
p-Toluenesulfonyl chloride (TsCl)PyridineRoom Temperature1,2:5,6-Di-O-isopropylidene-3-O-toluenesulfonyl-α-D-allofuranose researchgate.net
Table 2. Typical Protocol for Tosylation.
Triflation (Trifluoromethanesulfonylation) Protocols

For an even more reactive leaving group, triflation is employed. The reaction with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of pyridine converts the hydroxyl group into a triflate (Tf) ester. researchgate.net The triflate group is one of the best known leaving groups in organic chemistry. However, its high reactivity can also lead to side reactions. In the case of the related glucose epimer, triflation at C-3 was found to have a competing elimination reaction, which can result in moderate yields for subsequent substitution steps due to the formation of an unsaturated sugar derivative. researchgate.net

ReagentBase/SolventNoted Side ReactionReference
Trifluoromethanesulfonic anhydride (Tf₂O)Pyridine / CH₂Cl₂Elimination researchgate.net
Table 3. Protocol for Triflation.
Imidazole (B134444) Sulfonyl Derivatives and Their Specific Reactivity Profiles

Another method for activating the C-3 hydroxyl group involves the use of sulfuryl imidazole (Im₂SO₂). Reaction of this compound with sodium hydride and Im₂SO₂ in DMF yields 1,2:5,6-Di-O-isopropylidene-3-O-(N-imidazole-1-sulfonyl)-α-D-allofuranose. researchgate.net This derivative exhibits a unique reactivity profile. An unexpected inhibition of the mild acid-catalyzed hydrolysis of the 5,6-O-isopropylidene group has been observed for this specific compound. This neighboring group effect is attributed to a critical interaction between the imidazole and isopropylidene rings, a phenomenon of significant interest as imidazole rings are more commonly known to catalyze such reactions.

Nucleophilic Substitution Reactions and Stereochemical Control

Once the C-3 hydroxyl group has been activated by conversion to a sulfonate ester (e.g., tosylate or triflate), it becomes an excellent substrate for nucleophilic substitution reactions. These reactions are crucial for introducing a wide array of functionalities, including azides, halides, and amines, at the C-3 position.

A key aspect of these reactions is the stereochemical control. Nucleophilic substitution on the 3-O-sulfonylated allofuranose derivative typically proceeds via an Sₙ2 mechanism. This mechanism involves a backside attack by the nucleophile, resulting in a complete inversion of the stereochemistry at the C-3 center.

Therefore, starting with the allo configuration at C-3, a nucleophilic substitution reaction will produce a product with the gluco configuration at C-3. For example, the reaction of a 3-O-activated allofuranose with a nucleophile like sodium azide (B81097) would be expected to yield a 3-azido-3-deoxy derivative with the gluco-furanose stereochemistry. This predictable stereochemical outcome is a powerful tool in carbohydrate synthesis, allowing for the specific and controlled synthesis of different sugar epimers that may not be readily accessible from natural sources. The reaction of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (the C-3 epimer of the title compound) with sodium azide after activation of the C-3 hydroxyl demonstrates this principle, yielding the corresponding product with an inverted configuration. researchgate.net

Displacement of Sulfonyl Groups by Nitrogen Nucleophiles

A primary route for introducing nitrogen functionality at the C-3 position of the allofuranose ring involves the nucleophilic displacement of a sulfonyl group. The hydroxyl group at C-3 is first converted into a good leaving group, such as a tosylate (p-toluenesulfonate), mesylate (methanesulfonate), or triflate (trifluoromethanesulfonate). This activated intermediate is then susceptible to substitution by various nitrogen nucleophiles, typically with an inversion of configuration (SN2 mechanism).

The introduction of an azide group at the C-3 position is a cornerstone transformation, providing a versatile precursor for various nitrogen-containing sugars. The synthesis of 3-azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-allofuranose is typically achieved by reacting a C-3 sulfonylated glucofuranose derivative with an azide salt, such as sodium azide (NaN₃). The reaction proceeds via an SN2 mechanism, which inverts the stereochemistry at the C-3 position from the gluco configuration to the desired allo configuration.

The choice of solvent and reaction conditions is critical for optimizing the yield and minimizing side reactions. For instance, the displacement of a 3-O-(p-tolylsulfonyl)-D-glucofuranose derivative can be performed in solvents like dimethylformamide (DMF) or hexamethylphosphoramide (B148902) (HMPA). Using HMPA has been shown to significantly reduce reaction times from several days to under 24 hours. researchtrends.net Another efficient method involves the conversion of the C-3 hydroxyl group of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose into a triflate, which is a highly reactive leaving group. This triflate is then immediately reacted with sodium azide to produce the 3-azido derivative in high yield. d-nb.info

A competing side reaction during the formation of the sulfonyl ester, particularly the triflate, is elimination, which leads to the formation of an unsaturated sugar derivative (3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-erythro-hex-3-enofuranose). researchtrends.netd-nb.info Careful control of the reaction conditions is necessary to suppress this pathway.

Table 1: Conditions for Azide Introduction

Precursor Activating Group Azide Source Solvent Conditions Yield Ref
1,2:5,6-di-O-isopropylidene-3-O-(p-tolylsulfonyl)-α-D-glucofuranose Tosyl NaN₃ HMPA 18 hours 40% researchtrends.net
1,2:5,6-di-O-isopropylidene-α-D-allofuranose Triflate (from Tf₂O) NaN₃ - - Quantitative (over 2 steps) rsc.org

The resulting 3-azido-3-deoxy-allofuranose is a stable intermediate that serves as a linchpin for further chemical modifications. The azide group can be readily reduced to a primary amine, providing access to 3-amino-3-deoxy-allofuranose derivatives, which are fundamental components of amino sugars and can be incorporated into more complex molecules like peptides and foldamers. d-nb.info

The azide functionality installed at the C-3 position is an excellent precursor for the synthesis of heterocyclic systems fused to or incorporating the sugar scaffold. A prominent example is the synthesis of 1,2,3-triazole-linked glycoconjugates. This is achieved through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry."

In this process, the 3-azido-3-deoxy-allofuranose derivative is reacted with a terminal alkyne in the presence of a copper(I) catalyst. This reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole product. A heterogeneous Cu–Al mixed oxide catalyst system has been shown to be effective for this transformation, offering advantages in terms of catalyst recyclability and efficiency over traditional homogeneous systems. nih.gov These triazole-containing sugar hybrids are of significant interest due to their potential antimicrobial activities and their role as key intermediates for further functionalization. nih.gov

While the synthesis of other nitrogen-containing heterocycles via intramolecular cyclization of 3-amino-allofuranose derivatives is plausible, the construction of triazoles via CuAAC is a well-documented and robust method for elaborating this scaffold into complex heterocyclic systems.

Carbon-Carbon Bond Formation at C-3 of Allofuranose Derivatives

Creating a carbon-carbon bond at the C-3 position requires transforming the C-3 hydroxyl group into a reactive center for C-nucleophiles. This is typically achieved by oxidizing the C-3 alcohol to a ketone, yielding 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose. This ketone is a key electrophilic intermediate for reactions with organometallic reagents.

Organotin (stannane) reagents can be used to form a C-Sn bond at the C-3 position. The reaction of lithiated organostannanes, such as RR′SnCHLi, with 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose provides 3-C-(organostannyl)methyl-α-D-allofuranose derivatives. rsc.org The addition of the nucleophilic carbon of the stannyl (B1234572) reagent occurs stereoselectively to the carbonyl group, yielding exclusively the allo isomer, where the newly formed hydroxyl group and the C-3 substituent are on opposite faces of the furanose ring. rsc.org The glucose isomer is not observed.

The resulting 3-C-(triphenylstannylmethyl)-α-D-allofuranose has been characterized by X-ray crystallography, confirming its structure. rsc.org A notable structural feature is the proximity of the C-3 oxygen atom to the tin atom (3.01 Å), which suggests the potential for intramolecular nucleophilic assistance in subsequent reactions involving the cleavage of the phenyl-tin bonds. rsc.org These C-stannylated carbohydrates are valuable intermediates for further cross-coupling reactions.

Grignard reagents (RMgX) are powerful carbon nucleophiles that readily add to the carbonyl group of 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose to form branched-chain sugars. masterorganicchemistry.com The reaction proceeds via nucleophilic addition to the C-3 ketone, followed by an aqueous workup, to yield a tertiary alcohol.

The stereochemical outcome of the addition is controlled by the existing stereocenters of the furanose ring. The bulky 1,2-O-isopropylidene group directs the incoming Grignard reagent to attack from the less hindered face of the molecule, leading to the formation of the C-3 epimer with the allo configuration. For example, the reaction with a methyl Grignard reagent (CH₃MgBr) produces 1,2:5,6-Di-O-isopropylidene-3-C-methyl-α-D-allofuranose. nih.gov This stereospecificity is analogous to that observed in the reduction of the same ketone with sodium borohydride (B1222165), which also exclusively yields the allofuranose product. scispace.com

Table 2: C-C Bond Formation at C-3 via the 3-Ulose Intermediate

Reagent Type Specific Reagent Product Type Stereochemical Outcome Ref
Organostannyl Lithium (CH₃)₂SnCHLi 3-C-(Dimethylstannyl)methyl-allofuranose Allo isomer exclusively rsc.org

Glycosylation Reactions and Oligosaccharide Assembly Utilizing Allofuranose Derivatives

Allofuranose derivatives, and their C-3 epimers, the glucofuranoses, are valuable platforms for the synthesis of oligosaccharides. Their locked conformation and the defined reactivity of the C-3 hydroxyl group allow them to be used as either glycosyl donors or acceptors.

When used as a glycosyl acceptor, the free hydroxyl group at C-3 of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose can be glycosylated. However, this position is known to be sterically hindered, which can make the reaction sluggish. For example, the glycosylation of the C-3 hydroxyl of the corresponding gluco epimer, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, with an N-acetylglucosamine-derived oxazoline (B21484) donor in the presence of a copper(II) chloride catalyst proceeded with a modest yield of 36%. d-nb.info This highlights the challenge of forming a glycosidic linkage at this hindered secondary position.

Despite this challenge, these derivatives are effective starting materials for preparing both glycosyl donors and acceptors for the synthesis of specific linkages, such as β-1,3-glucan disaccharides. researchtrends.net A common strategy involves using 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a starting material, modifying it, and then using the resulting product in glycosylation reactions. The principles derived from the use of the readily available glucofuranose derivative are directly applicable to the allofuranose isomer for the assembly of complex oligosaccharides. The selective deprotection of the isopropylidene groups can unmask other hydroxyl groups, allowing for further elongation of the carbohydrate chain.

Application of this compound in Complex Glycan Synthesis

1,2:5,6-Di-O-isopropylidene-α-D-allofuranose serves as a versatile starting material for the synthesis of complex carbohydrates and their derivatives. Its unique stereochemistry and the presence of a free hydroxyl group at the C-3 position make it a valuable precursor for creating intricate glycan structures. One notable application is in the preparation of oligosaccharide donors. For instance, it has been used to prepare a trisaccharide donor, which can then be coupled with an acceptor molecule to form larger, more complex oligosaccharides. researchgate.net

The synthesis of these complex glycans often involves a series of protection, deprotection, and glycosylation steps. The isopropylidene groups on the allofuranose derivative provide stable protection for four of the hydroxyl groups, allowing for selective reaction at the C-3 position. This strategic protection is crucial for building specific glycosidic linkages, which are fundamental to the structure and function of complex glycans. The allose configuration is particularly significant as it is a component of some natural polysaccharides and glycoconjugates. The ability to synthesize oligosaccharides containing allose units is important for studying their biological roles.

Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The robust and highly efficient nature of click chemistry, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has been leveraged to create novel glycoconjugates derived from 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose. nih.gov This reaction involves the formation of a stable 1,2,3-triazole ring by coupling an azide with a terminal alkyne, a transformation that is bio-orthogonal and proceeds with high regioselectivity and yield. nih.gov

To apply this chemistry, the allofuranose derivative must first be functionalized with either an azide or an alkyne group at its C-3 position. For example, the hydroxyl group can be converted to an azide to produce 3-Azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-allofuranose. biosynth.com This azido-sugar can then be reacted with various terminal alkynes in the presence of a copper(I) catalyst to form 1,4-disubstituted triazole-linked glycoconjugates. nih.gov Similarly, the allofuranose can be modified to contain an alkyne group, such as in 3-C-ethynyl-1,2:5,6-di-O-isopropylidene-α-D-allofuranose, which is then ready for coupling with various organic azides.

This methodology has been successfully used to synthesize a range of molecules, including dimeric carbohydrate structures and complex "double-headed" nucleoside analogs, where the triazole ring acts as a stable linker. arkat-usa.org The reaction is often catalyzed by systems like Cu-Al mixed oxide with sodium ascorbate (B8700270) or classical CuI/N,N-diisopropylethylamine (DIPEA) and CuSO4/sodium ascorbate. nih.govresearchgate.net

Allofuranose DerivativeCoupling PartnerReaction TypeCatalyst SystemProduct Type
3-Azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-allofuranoseVarious diynesCuAACCopper(I)Bis(1,2,3-triazol-4-yl) linked disaccharides arkat-usa.org
3-C-ethynyl-1,2:5,6-di-O-isopropylidene-α-D-allofuranoseAzidoethyl adenine/5-fluorouracil/thymineCuAACNot specifiedTriazole double-headed nucleoside analogs
Propargylated allofuranose derivativeBenzyl (B1604629) azide (generated in situ)Three-component CuAACCu–Al mixed oxide/sodium ascorbate1,2,3-triazole–carbohydrate conjugates nih.gov
Table 1: Examples of Click Chemistry Reactions with Allofuranose Derivatives.

Mitsunobu Reactions for Nucleoside Analogs

The Mitsunobu reaction is a powerful tool in organic synthesis for achieving the stereochemical inversion of a secondary alcohol. This reaction has been applied to derivatives of 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose in the synthesis of novel nucleoside analogs. utupub.fi Nucleoside analogs are structurally similar to natural nucleosides and are often investigated for their potential as therapeutic agents, particularly in antiviral and anticancer research. utupub.fimdpi.com

In this context, the free hydroxyl group at the C-3 position of the allofuranose derivative can be coupled with a nucleobase (such as purines or pyrimidines) under Mitsunobu conditions. The typical reagents for this reaction include a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with a clean inversion of configuration at the C-3 center, leading to the formation of a C-N bond between the sugar and the nucleobase.

For example, a derivative of the allofuranose, 3-O-Dodecyl-1,2-O-isopropylidene-α-D-xylofuranose, has been coupled with nucleobases like theobromine (B1682246) and 2-acetamido-6-chloropurine (B1275489) using PPh3 and DEAD. nih.gov This approach allows for the synthesis of isonucleosides, where the nucleobase is attached at a non-anomeric position of the sugar ring. The reaction conditions, such as solvent and temperature, can be optimized to achieve good yields of the desired nucleoside analogs. nih.gov

Allofuranose DerivativeNucleobaseMitsunobu ReagentsReaction ConditionsProduct
3-O-Dodecyl-1,2-O-isopropylidene-α-D-xylofuranose (derived from allofuranose)TheobrominePPh3, DEADStirred at 50 °C for 48 h in THF1-(5-Deoxy-3-O-dodecyl-1,2-O-isopropylidene-α-D-xylofuranos-5-yl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione nih.gov
3-O-Dodecyl-1,2-O-isopropylidene-α-D-xylofuranose (derived from allofuranose)2-Acetamido-6-chloropurinePPh3, DEADStirred at 50 °C for 16 h in THF2-Acetamido-6-chloro-9-(5-deoxy-3-O-dodecyl-1,2-O-isopropylidene-α-D-xylofuranos-5-yl)purine nih.gov
Table 2: Synthesis of Nucleoside Analogs via Mitsunobu Reaction.

Oxidative Transformations of Protected this compound

While the synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose itself involves the oxidation of its glucose epimer followed by reduction, the allofuranose compound can also undergo further oxidative transformations. acs.orggoogle.comacs.org The reactivity of its C-3 hydroxyl group is of particular interest. This hydroxyl group is in an endo position, projecting into the V-shape formed by the fused bicyclic ring system. scispace.com

Research has shown that this endo-hydroxyl group is readily oxidized. scispace.com For example, it can be completely oxidized using a platinum catalyst at 50°C over 4 hours. scispace.com Another effective method involves using the chromium trioxide-pyridine complex in acetic acid at 45°C for 1 hour. scispace.com Both of these methods yield the corresponding keto compound, 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose, which is the same intermediate formed during the synthesis of the allofuranose from glucofuranose. scispace.com

These oxidative transformations highlight the accessibility and reactivity of the C-3 hydroxyl group, providing a pathway to re-form the 3-keto derivative, which can then be used in other synthetic applications, such as the introduction of different functional groups at the C-3 position via nucleophilic addition.

Oxidizing Agent/SystemReaction ConditionsProductYield
Catalytic oxidation over platinum catalyst50°C, 4 h1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-uloseca. 80% scispace.com
Chromium trioxide-pyridine/acetic acid45°C, 1 h1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-uloseca. 50% scispace.com
Table 3: Oxidative Transformations of this compound.

Compound Index

Compound Name
This compound
1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose
1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose
2-acetamido-6-chloropurine
3-Azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-allofuranose
3-C-ethynyl-1,2:5,6-di-O-isopropylidene-α-D-allofuranose
3-O-Dodecyl-1,2-O-isopropylidene-α-D-xylofuranose
adenine
chromium trioxide
diethyl azodicarboxylate (DEAD)
diisopropyl azodicarboxylate (DIAD)
pyridine
sodium ascorbate
theobromine
triphenylphosphine (PPh3)

Applications of 1,2:5,6 Di O Isopropylidene Alpha D Allofuranose As a Chiral Building Block

In Nucleoside and Nucleotide Chemistry

The furanose ring structure of this compound provides a ready-made scaffold for the synthesis of various nucleoside and nucleotide analogs, which are fundamental to the development of antisense therapies and antiviral agents.

1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose is a critical starting material for the synthesis of Locked Nucleic Acid (LNA) monomers. acs.orggoogle.comgoogle.com LNA is a modified RNA nucleotide in which the ribose moiety is "locked" in a specific conformation by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon. nih.gov This conformational restriction significantly enhances the binding affinity of LNA-containing oligonucleotides to complementary DNA and RNA strands. researchgate.net

StepReactionKey Intermediate/ProductSignificance
1Oxidation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose1,2:5,6-di-O-isopropylidene-α-D-ribofuranos-3-uloseCreates a ketone at the C-3 position. acs.org
2Stereospecific ReductionThis compoundEstablishes the crucial allo-configuration. nih.gov
3Further ElaborationLNA MonomerForms the 2'-O,4'-C-methylene bridge.

The allofuranose scaffold is also utilized in the synthesis of various modified nucleoside derivatives. These modifications are designed to alter the biological properties of the nucleosides, such as their stability or their ability to interact with enzymes. For instance, 1,2:5,6-di-O-isopropylidene-α-D-allofuranose serves as a precursor for carbohydrate-linked 1,2,3-triazole derivatives. nih.gov These compounds can be key intermediaries in the preparation of heterocyclic-containing carbohydrate–triazole hybrids with potential antimicrobial activities. nih.gov

Furthermore, the ketone intermediate (1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose) used to synthesize the allofuranose can react with dimethyl phosphite (B83602) to yield 3-C-(dimethoxy)phosphinyl-1,2:5,6-di-O-isopropylidene-α-D-allofuranose, a C-branched sugar phosphonate (B1237965) that can serve as a building block for modified nucleosides. madridge.org Nitro sugars derived from the allofuranose are also considered important synthetic intermediates in glycochemistry, opening pathways to various synthetic glycoconjugates through Michael additions and 1,3-dipolar cycloaddition reactions. taylorfrancis.com

While direct synthesis of fluoro-thiofuranosyl nucleosides from this compound is not prominently detailed, its direct precursor, 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, is used as a starting material for these biologically important compounds. scientificlabs.ie The synthetic pathways often involve the manipulation of hydroxyl groups, including substitution with fluorine and sulfur-containing moieties. Given that the allofuranose derivative is generated from the glucofuranose derivative through epimerization at C-3, it represents a key stereoisomer within the family of protected hexoses used to generate a diverse library of nucleoside analogs, including those with fluoro-thiofuranosyl modifications.

Towards Biologically Active Natural Products and Synthetic Analogs

Beyond nucleoside chemistry, this allofuranose derivative is a valuable chiral pool starting material for the synthesis of rare sugars and complex carbocyclic structures that mimic natural products.

Starting MaterialKey TransformationIntermediateFinal Product Example
1,2:5,6-di-O-isopropylidene-α-D-glucofuranoseOxidation/ReductionAllo-epimer6-Deoxy-L-idose nih.gov
1,2:5,6-di-O-isopropylidene-α-D-glucofuranoseEpimerisation at C-3Allo-epimerL-Acovenose nih.gov

Carbanucleosides are nucleoside analogs in which the furanose ring's oxygen is replaced by a methylene group. This modification often imparts greater metabolic stability. This compound has been judiciously manipulated to serve as a precursor for various carbocyclic nucleosides. acs.org

In these syntheses, the C-3 hydroxyl group of the allofuranose is often modified, for example, by allylation to form 3-C-allyl-1,2:5,6-di-O-isopropylidene-α-d-allofuranose. acs.org This derivative can then undergo reactions like ring-closing metathesis (RCM) and intramolecular nitrone cycloaddition (INC) to build complex carbocyclic and spiroannulated frameworks. acs.orgacs.org Subsequent cleavage of the resulting isoxazolidine (B1194047) rings and coupling with pyrimidine (B1678525) bases furnishes the target carbanucleoside analogs. acs.org This strategy demonstrates the utility of the allofuranose scaffold in creating structurally diverse and conformationally restricted nucleoside mimics. acs.org

Synthesis of Spirooxazolidinones with Allo-Configuration

This compound is a key precursor for synthesizing amino alcohols with the allo-configuration, which are, in turn, crucial intermediates for creating spirooxazolidinones. These compounds are a class of spiro-fused heterocyclic molecules with potential applications in medicinal chemistry. nih.gov

The synthetic pathway to access these structures begins with the oxidation of the readily available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose to the corresponding ulose (ketone). chemicalbook.com This ketone intermediate undergoes a Henry reaction (nitroaldol reaction) with nitromethane (B149229), followed by a reduction step, to yield a 3-amino-3-deoxy sugar alcohol with the desired allo-configuration. nih.govresearchgate.net This amino alcohol can then be transformed into the target spirooxazolidinone through its N-Cbz or N-phenylcarbamate derivatives. nih.govresearchgate.net This multi-step process provides a reliable, multigram-scale route to these complex spirocyclic systems. nih.gov

Development of Chiral Catalysts and Organocatalysts from Allofuranose Scaffolds

The inherent chirality of the allofuranose skeleton has been exploited in the design and synthesis of novel organocatalysts for asymmetric reactions. These catalysts leverage the sugar's stereochemistry to control the formation of new chiral centers in other molecules.

Application in Asymmetric Michael Additions

Derivatives of this compound have been successfully employed as chiral auxiliaries and as scaffolds for organocatalysts in asymmetric Michael additions. thieme-connect.com For instance, 3-C-aminomethyl-hexofuranose derivatives with the allo-configuration have been converted into thiourea-based organocatalysts. researchgate.net These catalysts have proven effective in promoting the Michael addition of nitromethane to trans-chalcones. researchgate.net The sugar backbone creates a specific chiral environment that directs the approach of the reactants, leading to high levels of stereoselectivity in the final product. mdpi.commdpi.com The bifunctional nature of these catalysts, where one part (e.g., an amine) activates the nucleophile and another part (the thiourea) activates the electrophile through hydrogen bonding, is key to their efficacy. mdpi.com

Table 1: Performance of Allofuranose-Derived Organocatalysts in Asymmetric Michael Additions

Catalyst TypeReactionSubstratesYieldStereoselectivity (ee/dr)
Allofuranose-derived thioureaMichael AdditionNitromethane, trans-ChalconesGoodHigh
Allofuranose-derived ureaMichael AdditionKetones, Nitroolefins88-99%76-99% ee (syn), 9/1 dr (syn/anti)

Utility in Asymmetric Epoxidations

The development of organocatalysts for asymmetric epoxidation has become a significant area of research. Sugar-based ketones, in particular, have been investigated as catalysts for the epoxidation of olefins. researchgate.net While the direct application of catalysts derived specifically from this compound is an emerging field, the principle relies on the conversion of the sugar scaffold into a chiral ketone. This ketone, in the presence of an oxidant like Oxone, generates a chiral dioxirane (B86890) in situ. This transient, highly reactive species then transfers an oxygen atom to the double bond of the substrate in a stereocontrolled manner, yielding an optically active epoxide. The stereochemistry of the sugar backbone dictates the facial selectivity of the oxygen transfer, thereby controlling the configuration of the resulting epoxide. researchgate.net

Sugar-Based Urea, Thiourea, and Squaramide Diastereomers as Organocatalysts

Expanding on the principles of organocatalysis, a variety of diastereomeric urea, thiourea, and squaramide catalysts have been synthesized from sugar scaffolds, including those based on the allofuranose structure. researchgate.netrsc.orgresearchgate.net The synthesis typically starts with the corresponding ketone derived from a protected sugar like 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. researchgate.net Reaction sequences involving the Henry reaction and subsequent reduction of the nitro group afford 3-C-aminomethyl derivatives. These amino sugars can then be reacted with various isocyanates, isothiocyanates, or squaramide precursors to generate a library of bifunctional organocatalysts. researchgate.netwikipedia.org

These catalysts operate through a dual-activation mechanism, primarily via hydrogen bonding. nih.govresearchgate.net The (thio)urea or squaramide moiety activates the electrophile, while a basic site on the catalyst, often an amine, activates the nucleophile. The rigid carbohydrate framework holds these functional groups in a precise spatial arrangement, creating a well-defined chiral pocket that effectively controls the stereochemical outcome of reactions such as Michael additions and Friedel-Crafts alkylations. researchgate.netnih.gov

Table 2: Overview of Allofuranose-Derived Organocatalyst Types

Catalyst ClassActivating MoietyActivation MechanismTypical Reactions Catalyzed
UreaN-H groupsHydrogen BondingMichael Additions, Aza-Henry Reactions
ThioureaN-H groupsHydrogen BondingMichael Additions, Friedel-Crafts Alkylations
SquaramideN-H groupsStronger Hydrogen BondingMichael Additions, Aldol Reactions

Contributions to Materials Science and Bioconjugate Chemistry

The unique structural features of allofuranose derivatives also position them as valuable components in the construction of novel biomaterials and complex molecular assemblies.

Building Blocks for Foldamers and α/β-Chimeric Peptides

This compound serves as a key starting material for the synthesis of sugar amino acids (SAAs). researchgate.net These SAAs are hybrid molecules that combine the structural features of amino acids and carbohydrates. A common synthetic route involves converting the C-3 hydroxyl group of the allofuranose into an azide (B81097), for example, by synthesizing 1,2:5,6-di-O-isopropylidene-3-azido-3-deoxy-d-allofuranose. researchgate.net Subsequent chemical manipulations can introduce a carboxylic acid functionality and reduce the azide to an amine, yielding the final SAA building block.

These sugar amino acids are then used in peptide synthesis to create foldamers—oligomers that adopt stable, predictable secondary structures similar to the helices and sheets of natural peptides. researchgate.netrsc.org They can also be incorporated alongside natural α-amino acids to generate α/β-chimeric peptides. nih.govuni-muenchen.de The rigid furanoid ring of the allose-derived SAA imparts significant conformational constraints on the oligomer backbone, helping to nucleate and stabilize specific folding patterns. This allows for the design of novel molecular scaffolds with predetermined shapes and functionalities for applications in biomaterials and therapeutics. researchgate.netresearchgate.net

Glycopolymer Synthesis and Glycan Assembly

The strategic placement of protecting groups in this compound allows for selective modification at the C-3 hydroxyl group, enabling its incorporation into larger polymeric structures or its use in the stepwise synthesis of oligosaccharides.

Glycopolymer Synthesis

The synthesis of glycopolymers, synthetic polymers bearing pendant carbohydrate moieties, often involves the polymerization of sugar-containing monomers. This compound can be readily converted into a polymerizable monomer by derivatizing its free C-3 hydroxyl group with a reactive moiety, such as an acrylate (B77674) or methacrylate (B99206) group. This process is analogous to the well-established methods used for its glucose counterpart, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

For instance, the reaction of this compound with acryloyl chloride or methacryloyl chloride in the presence of a base would yield the corresponding 3-O-acryloyl or 3-O-methacryloyl monomer. These monomers can then undergo controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), to produce well-defined glycopolymers with controlled molecular weights and narrow polydispersities.

While direct examples of the polymerization of an allofuranose-derived monomer are not extensively reported, the successful synthesis of hyperbranched glycopolymers from 3-O-methacryloyl-1,2:5,6-di-O-isopropylidene-α-d-glucofuranose (MAIGlc) via self-condensing vinyl copolymerization (SCVCP) using ATRP provides a strong precedent. figshare.com This method allows for the creation of highly branched polymeric structures. Subsequent deprotection of the isopropylidene groups under mild acidic conditions yields water-soluble glycopolymers displaying the allose units.

The general synthetic approach for preparing an allofuranose-containing glycopolymer is outlined below:

StepReactionReactantsProduct
1Monomer SynthesisThis compound, Methacryloyl chloride, Base3-O-methacryloyl-1,2:5,6-di-O-isopropylidene-alpha-D-allofuranose
2Polymerization (ATRP)Allose-derived monomer, Initiator, CatalystProtected Poly(allofuranose methacrylate)
3DeprotectionProtected glycopolymer, AcidPoly(allofuranose methacrylate)

Glycan Assembly

In addition to its use in creating large polymeric structures, this compound is a valuable building block for the stepwise synthesis of defined oligosaccharides, or glycans. The free C-3 hydroxyl group allows for its coupling with other protected monosaccharide units to form disaccharides, which can be further elongated.

The synthesis of a propargyl ether of this compound has been reported. This is achieved by reacting the parent compound with propargyl bromide in the presence of a base like sodium hydride. The resulting 3-O-propargyl-1,2:5,6-di-O-isopropylidene-alpha-D-allofuranose possesses a terminal alkyne group. This alkyne functionality is a versatile handle for "click chemistry" reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and specific ligation of the allofuranose unit to other molecules, including other sugars bearing an azide group, to assemble complex glycan structures.

The strategic use of orthogonal protecting groups on the coupling partners is crucial for the successful stepwise assembly of oligosaccharides. The isopropylidene groups on the allofuranose building block are stable under many reaction conditions but can be selectively removed later in the synthetic sequence to expose other hydroxyl groups for further glycosylation.

The following table summarizes the key features of this compound as a building block:

FeatureDescriptionApplication
Chiral Pool Provides a specific stereochemical configuration.Synthesis of stereochemically defined glycopolymers and glycans.
Protected Hydroxyls Isopropylidene groups at 1,2- and 5,6-positions.Prevents unwanted side reactions during modification of the C-3 hydroxyl.
Free C-3 Hydroxyl The sole reactive hydroxyl group.Site for introduction of polymerizable groups or for glycosidic bond formation.
Versatility Can be converted to various derivatives (e.g., acrylates, propargyl ethers).Enables use in different polymerization techniques and ligation chemistries.

Mechanistic Investigations and Computational Studies of 1,2:5,6 Di O Isopropylidene Alpha D Allofuranose

Conformational Analysis and Stereoelectronic Effects

The conformation of the allofuranose ring system is a critical determinant of its chemical behavior. Researchers have employed a combination of X-ray crystallography, NMR spectroscopy, and theoretical calculations to elucidate its three-dimensional structure in both the solid state and in solution.

X-ray crystallography has provided precise information about the solid-state conformation of several derivatives of 1,2:5,6-di-O-isopropylidene-alpha-D-allofuranose. These studies consistently reveal a twisted conformation for the furanose ring.

In a study on 1,2:5,6-Di-O-isopropylidene-3-C-methyl-α-D-allofuranose, the furanosidic ring was found to adopt a twisted conformation. nih.goviucr.org The dihedral angle between the mean plane of the furanosidic ring and the fused isopropylidene ring was determined to be 70.32 (18)°. nih.goviucr.org Similarly, the crystal structure of 3-deoxy-3-nitromethyl-1,2:5,6-di-O-isopropylidene-α-d-allofuranose showed that the furanose ring (ring A) adopts a oT4 conformation, and the fused dioxolane ring (ring B) also has a twisted conformation. iucr.org The dihedral angle between the mean planes of these two rings was found to be 63.7 (2)°. iucr.org

The conformation of various substituted derivatives has also been investigated. For instance, the crystal structure of 3-C-(dibutyliodostannyl)methyl-1,2:5,6-di-O-isopropylidene-α-D-allofuranose revealed a distorted trigonal bipyramidal arrangement around the tin atom. rsc.org In the rhodium(II)-catalyzed decomposition product of 3-O-(2-diazo-2-phenylacetyl)-1,2;5,6-di-O-isopropylidene-alpha-D-allofuranose, the conformation of the ester group at the O-3 position was used to explain the observed stereoselectivity. nih.gov

Table 1. Crystallographic Data for this compound Derivatives
CompoundFuranose Ring ConformationFused Dioxolane Ring ConformationDihedral Angle (Furanose/Dioxolane)Reference
1,2:5,6-Di-O-isopropylidene-3-C-methyl-α-D-allofuranoseTwistedTwisted70.32 (18)° nih.goviucr.org
3-deoxy-3-nitromethyl-1,2:5,6-di-O-isopropylidene-α-d-allofuranoseoT4 (Twisted)Twisted63.7 (2)° iucr.org

While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Overhauser Effect (NOE) spectroscopy is a powerful tool for determining the conformation of molecules in solution. Studies on derivatives of this compound have utilized NOE data to understand their solution-state structures.

In an investigation into the acid-catalyzed hydrolysis of 3-O-protected allofuranose derivatives, solution-state NOE data revealed a crucial interaction between the isopropylidene and imidazole (B134444) rings in a 3-O-imidazole sulfonyl derivative. nih.gov This interaction was proposed to be responsible for the observed inhibition of hydrolysis. nih.gov Furthermore, a combination of NOE and J-coupling constraints obtained from NMR experiments, along with theoretical calculations, has been used to identify and optimize the refined structures of cyano-containing furanose derivatives in solution. doi.org

Theoretical calculations and quantum chemical computing serve as valuable complements to experimental techniques for understanding molecular structure and reactivity. These methods have been applied to this compound and its derivatives to refine structures and rationalize experimental observations.

In conjunction with NMR studies, theoretical calculations using computer-assisted model building (MacroModel) and molecular mechanics (MM2) have been performed on cyano-containing derivatives of the allofuranose. doi.org This combined approach of NMR investigations and computational methods has proven significant in the elucidation of molecular structure in solution. doi.org

Reaction Mechanisms of Transformations Involving this compound

The unique stereochemistry of this compound influences the mechanisms of its chemical transformations.

The acid-catalyzed hydrolysis of the 5,6-O-isopropylidene group in furanose derivatives is typically a straightforward and rapid reaction. nih.gov However, an unexpected anomaly was observed in the hydrolysis of 3-O-protected D-allofuranose derivatives. nih.gov Specifically, a 3-O-imidazole sulfonyl derivative exhibited an inhibition of this hydrolysis. nih.gov

This inhibition was attributed to an intramolecular mechanism where the imidazole ring interacts with the isopropylidene group, as supported by both X-ray crystallographic and solution-state NOE data. nih.gov

The stereochemical outcome of nucleophilic displacement reactions at the C3 position of allofuranose derivatives is highly dependent on the nature of the nucleophile and the reaction conditions. The rigid conformation of the bicyclic system often leads to high stereoselectivity.

The reduction of 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose with potassium borohydride (B1222165) proceeds with high stereospecificity, yielding almost exclusively the allofuranose isomer. scispace.com This is attributed to the 1,2-isopropylidene group hindering the approach of the reducing agent from one face of the molecule. scispace.com In contrast, reduction with Raney nickel catalyst is less specific, yielding a 3:1 ratio of the D-allose to D-glucose isomers. scispace.com

Gas-Phase Reactivity with Electrophiles

Investigations into the gas-phase reactivity of this compound have been conducted using a quadrupole mass spectrometer under chemical ionization conditions with acetone (B3395972) as the reagent gas. tandfonline.com In this environment, electrophiles are derived from acetone, and the subsequent ion-molecule reactions with the allofuranose derivative have been characterized.

Under these conditions, this compound is observed to form several distinct ions. tandfonline.com These include the protonated molecule ([M+H]⁺) at a mass-to-charge ratio (m/z) of M+1, as well as adducts with electrophilic species derived from acetone, specifically [M+CH₃CO]⁺ at m/z M+43 and [M+CH₃COHCH₃]⁺ at m/z M+59. tandfonline.com A notable characteristic of the allo isomer is the additional production of an M+41 ion, which corresponds to the loss of water from the M+59 adduct ([M+CH₃COHCH₃-H₂O]⁺). tandfonline.com

The distinct reactivity of the allofuranose derivative compared to its glucofuranose counterpart is attributed to its stereochemistry, which allows for internal hydrogen bonding. tandfonline.com This structural feature influences the fragmentation pathways of the resulting ions. tandfonline.comtandfonline.com

To further probe the structure and reactivity of these gas-phase ions, they were subjected to collisionally activated dissociation (CAD). tandfonline.com The resulting daughter ion spectra provide mechanistic insights into the fragmentation pathways.

Collisionally Activated Dissociation Data

The protonated allofuranose ion ([M+H]⁺) readily undergoes dehydration, losing a molecule of water to form a fragment ion at m/z 243. tandfonline.com This process is proposed to occur via protonation of the hydroxyl group at the C-3 position, followed by the elimination of water. tandfonline.com

The table below summarizes the primary ions formed from this compound in the gas phase with acetone-derived electrophiles.

Ion Speciesm/z ValueProposed Structure/Origin
[M+H]⁺M+1Protonated molecule
[M+CH₃CO]⁺M+43Adduct with acetyl cation
[M+CH₃COHCH₃]⁺M+59Adduct with protonated acetone
[M+CH₃COHCH₃-H₂O]⁺M+41Dehydration product of the M+59 adduct

The fragmentation of the M+41 ion is particularly noteworthy as it is unique to the allo isomer. The proposed mechanism for its formation involves the covalent bonding of acetone to the hydroxyl oxygen. A subsequent internal proton transfer facilitates the expulsion of a water molecule. tandfonline.com This specific reaction pathway is only possible due to the unique stereochemical arrangement of the substituents in the allofuranose structure. tandfonline.com

The daughter ion spectra obtained from CAD of the M+1 ion are presented below, highlighting the prominent dehydration pathway.

Parent Ion (m/z)Daughter Ion (m/z)Proposed Neutral Loss
261 ([M+H]⁺)243H₂O

These gas-phase studies provide fundamental insights into the intrinsic reactivity and stereochemical effects of this compound, distinct from its behavior in solution.

Advanced Spectroscopic and Analytical Characterization in Research of 1,2:5,6 Di O Isopropylidene Alpha D Allofuranose

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

1H, 13C, and Heteronuclear (e.g., 119Sn) NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental insights into the molecular framework. The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their coupling interactions with neighboring protons. For instance, in the derivative 1,2;5,6-di-O-isopropylidene-3-C-(nitromethyl)-α-D-allofuranose, specific proton signals have been identified and assigned. nih.gov

Interactive Table: Please click on a row to highlight the corresponding data.

Proton AssignmentChemical Shift (δ) in ppmMultiplicity & Coupling Constant (J) in Hz
H-15.85d, J = 3.6
-CH2NO24.97d, J = 12
H-24.89d, J = 3.6
-CH2NO24.49d, J = 12
H-54.13m
H-6a4.01m
H-43.95m
H-6b3.89m

Data sourced from the ¹H NMR (400 MHz, CDCl₃) spectrum of 1,2;5,6-di-O-isopropylidene-3-C-(nitromethyl)-α-D-allofuranose. nih.gov

Heteronuclear NMR, which observes nuclei other than ¹H and ¹³C, is crucial for studying organometallic derivatives. For C-stannylated derivatives such as 1,2:5,6-di-O-isopropylidene-3-C-triphenylstannylmethyl-α-D-allofuranose, ¹¹⁹Sn NMR is employed to probe the environment around the tin atom. rsc.org The analysis of both solution and solid-state ¹³C and ¹¹⁹Sn NMR spectra reveals that the structure of these derivatives is similar in both phases, featuring a slightly distorted tetrahedral tin atom. rsc.org

Advanced NMR Techniques for Stereochemical Assignments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and determining the stereochemistry of complex molecules like allofuranose derivatives. doi.org

COSY (Correlation Spectroscopy) : Establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away, which is vital for mapping out the complete carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Detects through-space interactions between protons that are close to each other, providing critical information for determining stereochemistry and conformational preferences in solution. doi.org

The use of these multidimensional NMR techniques, often in conjunction with computational modeling, allows for the establishment of detailed stereochemical and conformational relationships in substituted 1,2:5,6-di-O-isopropylidene-α-D-allofuranose derivatives. doi.org

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Chemical Ionization Mass Spectrometry

Chemical Ionization (CI) is a soft ionization technique that typically results in less fragmentation than Electron Ionization, often preserving the molecular ion. In studies using acetone (B3395972) as the reagent gas, 1,2:5,6-di-O-isopropylidene-α-D-allofuranose forms several characteristic adduct ions in the gas phase. tandfonline.comtandfonline.com These include the protonated molecule [M+H]⁺ (at m/z M+1), as well as adducts with electrophiles derived from acetone, such as [M+CH₃CO]⁺ (m/z M+43) and [M+CH₃COHCH₃]⁺ (m/z M+59). tandfonline.comtandfonline.com

A notable characteristic of the allo isomer is the production of an M+41 ion, corresponding to the loss of water from the M+59 adduct ([M+CH₃COHCH₃-H₂O]⁺). tandfonline.com Collisionally activated dissociation (CAD) studies on the protonated molecule ([M+H]⁺) show that the allofuranose ion readily undergoes dehydration to form a fragment at m/z 243. tandfonline.com Another key fragmentation pathway involves the loss of an acetone molecule (58 amu) from one of the isopropylidene groups. tandfonline.com

Electron Ionization Mass Spectra Analysis

Electron Ionization (EI) is a higher-energy ionization method that produces extensive fragmentation, creating a characteristic "fingerprint" for a given compound. While EI-MS is generally considered insensitive to the stereochemistry of sugars, the di-O-isopropylidene derivatives of aldohexoses, including the allofuranose isomer, are easily recognized. tandfonline.comresearchgate.net They all exhibit a strong intensity peak at a mass-to-charge ratio (m/z) of 101, which is often the base peak in the spectrum. researchgate.net This prominent fragment corresponds to the 2,2-dimethyl-1,3-dioxolan-4-yl cation, a signature of the isopropylidene protecting groups.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure

The crystal structures of these derivatives reveal key conformational features. For example, in 1,2:5,6-Di-O-isopropylidene-3-C-methyl-α-D-allofuranose, the furanosidic and isopropylidene rings adopt twisted conformations. iucr.org Similarly, in the 3-deoxy-3-nitromethyl derivative, the furanose ring adopts a conformation close to ⁰T₄. iucr.org These analyses also detail intermolecular interactions, such as O—H···O hydrogen bonds, which link molecules into chains and stabilize the crystal packing. iucr.org

Interactive Table: Please click on a row to highlight the corresponding data.

Compound DerivativeCrystal SystemSpace GroupUnit Cell Parameters
3-C-Methyl iucr.orgTriclinicP 1a = 5.503 Å, b = 8.113 Å, c = 9.122 Å α = 99.65°, β = 103.69°, γ = 98.86°
3-C-(Nitromethyl) nih.govHexagonalP 61a = 13.2581 Å, c = 16.462 Å
3-C-(Dibutyliodostannyl)methyl rsc.orgCrystal structure determined, details indicate a distorted trigonal bipyramidal arrangement about the tin atom.

Q & A

Q. What are the optimal conditions for synthesizing 1,2:5,6-di-<i>O</i>-isopropylidene-α-D-allofuranose, and how do reaction parameters influence yield?

The synthesis typically involves protecting group strategies under anhydrous conditions. For example, trifluoromethanesulfonyl derivatives are prepared by reacting the parent compound with trifluoromethanesulfonic anhydride in methylene chloride at −15°C under nitrogen, achieving 88% yield after crystallization . Key parameters include temperature control (−15°C to room temperature), solvent purity (distilled DMF or CH2Cl2), and stoichiometric ratios of reagents (e.g., pyridine as a base). Inconsistent yields may arise from trace moisture or incomplete protection of hydroxyl groups.

Q. How is the purity and structure of 1,2:5,6-di-<i>O</i>-isopropylidene-α-D-allofuranose confirmed in synthetic workflows?

Characterization relies on spectral

  • <sup>1</sup>H/<sup>13</sup>C NMR : Distinct signals for isopropylidene groups (δ 1.3–1.5 ppm for CH3, δ 1.4–1.6 ppm for quaternary carbons) and furanose anomeric protons (δ 5.2–5.6 ppm) .
  • HRMS : Molecular ion peaks matching theoretical mass (e.g., C12H20O6, MW 260.28) .
  • X-ray crystallography : Confirms stereochemistry and crystal packing (e.g., single-crystal studies with <i>R</i> factor = 0.061) .

Q. What are the stability considerations for storing 1,2:5,6-di-<i>O</i>-isopropylidene-α-D-allofuranose?

The compound is hygroscopic and requires storage at 0–6°C in airtight containers under inert gas. Exposure to moisture leads to isopropylidene deprotection, forming allofuranose diols . Stability in DMF or CH2Cl2 is limited to 24–48 hours under nitrogen .

Advanced Research Questions

Q. How does regioselectivity challenge the functionalization of 1,2:5,6-di-<i>O</i>-isopropylidene-α-D-allofuranose at the C3 position?

Steric hindrance from the 1,2-isopropylidene group limits reactivity at C3. Sulfonylation (e.g., triflate formation) requires bulky reagents like trifluoromethanesulfonic anhydride and low temperatures (−15°C) to minimize side reactions . Competing O- vs. C-alkylation can occur during propargylation, necessitating careful monitoring via TLC .

Q. What contradictions exist in reported melting points (mp) for derivatives of this compound, and how should they be resolved?

Discrepancies arise from polymorphic forms or impurities. For instance:

  • The parent compound mp is reported as 74–76°C , but its 3-nitro derivative crystallizes with mp 129–135°C .
  • Triflate derivatives show mp variability (40–47°C) depending on solvent (petroleum ether vs. hexane) . Resolution requires differential scanning calorimetry (DSC) and recrystallization in standardized solvents.

Q. How can computational methods aid in predicting the reactivity of 1,2:5,6-di-<i>O</i>-isopropylidene-α-D-allofuranose in glycosylation reactions?

Density functional theory (DFT) models predict transition-state energies for nucleophilic attacks at C1 or C6. For example, lower activation barriers for C3-sulfonylation align with experimental yields of 71–88% . Molecular docking studies further optimize enzyme-catalyzed acylations (e.g., lipase-mediated esterification at C6) .

Q. What strategies mitigate environmental hazards during large-scale synthesis of this compound?

  • Solvent recycling : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) in esterifications .
  • Waste treatment : Neutralize acidic byproducts (e.g., sulfonic acids) with bicarbonate washes .
  • Catalysis : Use lipases or immobilized reagents to reduce heavy-metal waste .

Methodological Considerations

Q. Table 1: Comparative Yields in Derivative Synthesis

DerivativeMethodYield (%)Reference
3-<i>O</i>-TriflateCF3SO2O/CH2Cl288
3-Nitro-methylNitromethane/NaH71
6-<i>O</i>-OctanoylLipase-catalyzed esterification95

Q. Table 2: Stability Under Storage Conditions

ConditionDegradation TimeByproduct Identified
Ambient temperature, air7 daysAllofuranose diol
0–6°C, nitrogen atmosphere>6 monthsNone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.